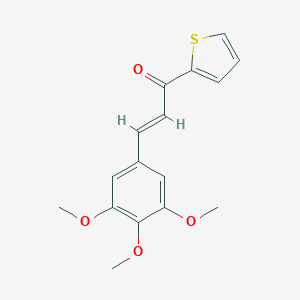

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, has a thienyl group attached to one phenyl ring and three methoxy groups attached to the other phenyl ring, making it a unique and interesting molecule for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylthiophene and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated ketone to the corresponding alcohol or alkane.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can lead to various substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has shown that chalcone derivatives, including 1-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, possess significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, Dimmock et al. (1999) highlighted the antibacterial and antifungal properties of chalcones, suggesting their potential as therapeutic agents against infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs. The mechanism involves the modulation of pathways related to inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Analgesic Effects

Chalcone derivatives have also been reported to exhibit analgesic effects. The ability to alleviate pain without significant side effects makes these compounds attractive for pain management strategies .

Non-linear Optical Properties

The compound has been investigated for its non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The unique arrangement of the thiophene and methoxy-substituted phenyl groups enhances its NLO response. Studies by Patil & Dharmaprakash (2008) suggest that such compounds could be used in the development of advanced optical materials .

Electroactive Materials

Research indicates that this compound can function as an electroactive material. Its capacity to undergo redox reactions makes it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Synthesis and Structural Studies

The synthesis of this compound typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The resulting product has been characterized using various spectroscopic methods, confirming its structure and purity .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Dimmock et al., 1999 |

| Anti-inflammatory | Reduces inflammation | Go et al., 2005 |

| Analgesic | Alleviates pain | Ni et al., 2004 |

Potential Applications in Drug Development

Given its diverse biological activities, there is significant interest in developing pharmaceuticals based on this compound. Its ability to modulate biological pathways suggests potential roles in treating infections, inflammation-related diseases, and pain management.

Wirkmechanismus

The mechanism of action of 1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chalcone: The parent compound of the chalcone family, which shares the basic structure but lacks the thienyl and methoxy groups.

Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

Curcumin: A natural compound with a similar α,β-unsaturated ketone structure, known for its anti-inflammatory and anticancer activities.

Uniqueness

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is unique due to the presence of the thienyl group and the three methoxy groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, is a compound characterized by its unique structural features that include a thiophene ring and a trimethoxy-substituted phenyl group. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula: C₁₆H₁₆O₄S

- Molecular Weight: 304.36 g/mol

- Density: 1.195 g/cm³

- Boiling Point: 355.2°C at 760 mmHg

- Flash Point: 168.6°C

Anticancer Activity

Chalcones and their derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways involved in cell survival and death. In particular, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in cancerous tissues .

Anti-inflammatory Properties

The compound has also demonstrated notable anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators through the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

- Case Study: A study highlighted its effectiveness in reducing inflammation in animal models of arthritis by decreasing levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial potential of this chalcone derivative has been evaluated against various bacterial strains. Results indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

- Research Findings: In vitro assays have shown that the compound inhibits bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent .

Data Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Anti-inflammatory | Suppresses NF-κB signaling | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria |

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide. The resultant compound can be purified through recrystallization methods.

Structural Characteristics

The crystal structure analysis reveals that the compound exists in an E configuration concerning the C=C double bond. The dihedral angle between the thiophene and the phenyl rings is approximately 12.18°, indicating a slight twist that may influence its biological activity .

Eigenschaften

IUPAC Name |

(E)-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-18-13-9-11(10-14(19-2)16(13)20-3)6-7-12(17)15-5-4-8-21-15/h4-10H,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSILLUWBYCFJF-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.